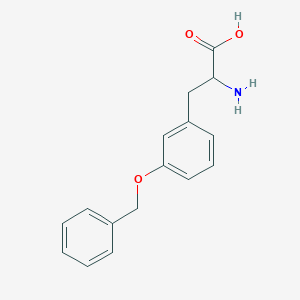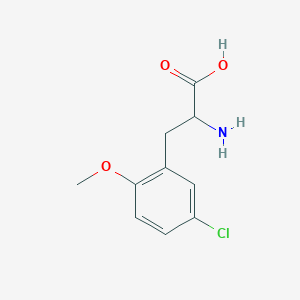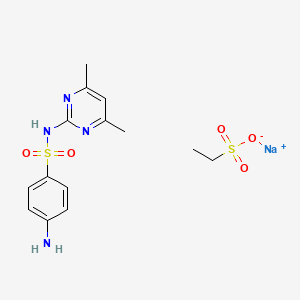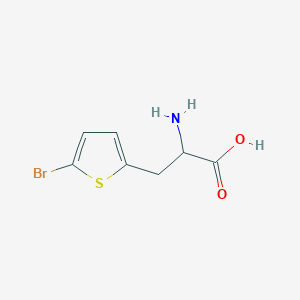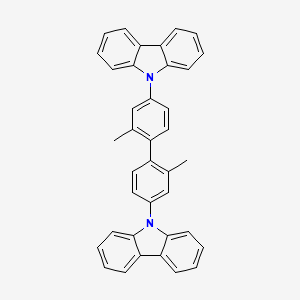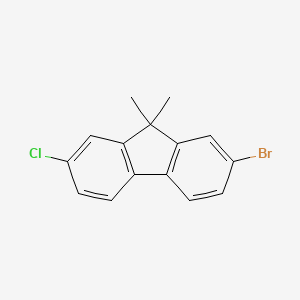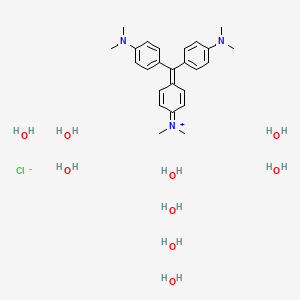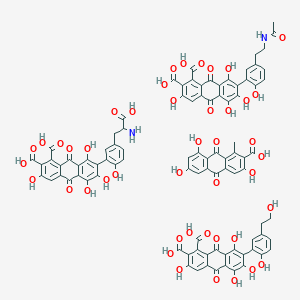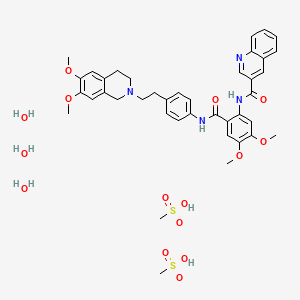
Tariquidar (methanesulfonate, hydrate)
Overview
Description
Tariquidar methanesulfonate, hydrate is a potent inhibitor of P-glycoprotein (Pgp), a 170-kDa transmembrane protein that acts as a drug efflux pump to actively transport structurally unrelated compounds out of cells . It noncompetitively inhibits the basal activity of ATPase associated with Pgp .
Molecular Structure Analysis
Tariquidar contains a tertiary amine, dimethoxyphenyl group, and amide group in its chemical structure, which contribute to its inhibition against Pgp .Physical And Chemical Properties Analysis
Tariquidar methanesulfonate, hydrate has a molecular weight of 892.99 and a chemical formula of C40H52N4O15S2 . It is insoluble in water and ethanol but is soluble in DMSO .Scientific Research Applications
Inhibitor and Substrate for Efflux Transporters : Tariquidar was developed as a specific inhibitor of the efflux transporter ABCB1 (P-gp). It also acts as an inhibitor and a substrate for breast cancer resistance protein (BCRP, ABCG2) and multidrug resistance protein 1 (MRP1, ABCC1). The specificity and activity of Tariquidar as an inhibitor and substrate depend on its concentration and the relative density and capacity of P-gp versus BCRP (Kannan et al., 2011).
Multidrug Resistance Modulators in Cancer : Tariquidar is one of the most promising representatives of the third generation of multidrug resistance (MDR) modulators. It's a selective inhibitor of MDR transporters in resistant human cancer cells. Structure–activity relationship (SAR) studies of Tariquidar and its analogs have contributed significantly to the development of effective MDR modulators (Pajeva & Wiese, 2009).
Efficiency in Reversing Central Nervous System Drug Resistance : Tariquidar shows potential as a reversal agent for central nervous system drug resistance. In human studies, it has been demonstrated to increase the brain penetration of certain drugs by inhibiting the P-gp function at the blood-brain barrier (Wagner et al., 2009).
Evaluation of P-gp Function in Epilepsy Treatment : Tariquidar has been used in microPET analysis to evaluate the role of P-glycoprotein in pharmacoresistance of the epileptic brain. This application is significant in understanding drug resistance in epilepsy treatment (Bartmann et al., 2010).
Interaction with Hepatocellular Organic Anion Transporting Polypeptides (OATPs) : Studies have shown that Tariquidar interacts with hepatocellular OATPs, which could potentially impact the pharmacokinetics of co-administered drugs, particularly in the context of cancer treatment (Stieger et al., 2016).
Role in Overcoming Bacterial Multidrug Resistance : Tariquidar has shown potential in overcoming transporter-mediated bacterial multidrug resistance, particularly against certain strains of bacteria. This suggests its possible future application in infectious diseases (Leitner et al., 2011).
Mechanism of Action
Tariquidar is an anthranilic acid derivative third-generation P-glycoprotein (P-gp) inhibitor . P-gp is a transport protein found in normal cells that has many transport and modulatory functions, from affecting the distribution and bioavailability of drugs to mediating the migration of dendritic cells . It is proposed that tariquidar’s and its derivatives may bind to the H-binding site of P-gp through multiple mechanisms of binding .
properties
IUPAC Name |
N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide;methanesulfonic acid;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H38N4O6.2CH4O3S.3H2O/c1-45-33-18-25-14-16-42(23-28(25)19-34(33)46-2)15-13-24-9-11-29(12-10-24)40-38(44)30-20-35(47-3)36(48-4)21-32(30)41-37(43)27-17-26-7-5-6-8-31(26)39-22-27;2*1-5(2,3)4;;;/h5-12,17-22H,13-16,23H2,1-4H3,(H,40,44)(H,41,43);2*1H3,(H,2,3,4);3*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKRYFJEUQPYTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4NC(=O)C5=CC6=CC=CC=C6N=C5)OC)OC)OC.CS(=O)(=O)O.CS(=O)(=O)O.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52N4O15S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856149 | |
| Record name | Methanesulfonic acid--N-[2-({4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}carbamoyl)-4,5-dimethoxyphenyl]quinoline-3-carboxamide--water (2/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
893.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tariquidar (methanesulfonate, hydrate) | |
CAS RN |
625375-83-9 | |
| Record name | Methanesulfonic acid--N-[2-({4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}carbamoyl)-4,5-dimethoxyphenyl]quinoline-3-carboxamide--water (2/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



